4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride
CAS No.: 1396879-44-9
Cat. No.: VC6566610
Molecular Formula: C18H26ClN5O2
Molecular Weight: 379.89
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396879-44-9 |
---|---|
Molecular Formula | C18H26ClN5O2 |
Molecular Weight | 379.89 |
IUPAC Name | N-(2-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C18H25N5O2.ClH/c1-25-17-7-3-2-6-16(17)20-18(24)22-10-5-9-21(12-14-22)13-15-23-11-4-8-19-23;/h2-4,6-8,11H,5,9-10,12-15H2,1H3,(H,20,24);1H |
Standard InChI Key | HBVALIYZAPQJNQ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule comprises a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, substituted at the 4-position with a 2-(1H-pyrazol-1-yl)ethyl group. The carboxamide functionality links the diazepane core to a 2-methoxyphenyl aromatic system. The hydrochloride salt form enhances solubility and stability for experimental handling .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆ClN₅O₂ |
Molecular Weight | 403.89 g/mol |
Salt Form | Hydrochloride |
Key Functional Groups | Diazepane, Pyrazole, Carboxamide, Methoxyphenyl |
Stereochemical Considerations
The 1,4-diazepane ring introduces conformational flexibility, with chair and boat conformations influencing receptor binding. The ethyl linker between pyrazole and diazepane permits rotational freedom, potentially enabling multiple bioactive conformers .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely proceeds through three key intermediates:
-
1,4-Diazepane Core: Cyclocondensation of 1,4-diaminobutane with a carbonyl source under acidic conditions.
-
Pyrazole-Ethyl Substituent: Alkylation of pyrazole with 1,2-dibromoethane, followed by coupling to the diazepane nitrogen .
-
Carboxamide Formation: Reaction of 1,4-diazepane-1-carbonyl chloride with 2-methoxyaniline in dichloromethane .
Optimized Reaction Conditions
Critical parameters for high yield (>75%):
-
Temperature: 0–5°C during carboxamide coupling to prevent racemization
-
Catalyst: 4-Dimethylaminopyridine (DMAP) for acyl transfer
-
Purification: Sequential recrystallization from ethanol/water (3:1 v/v)
Pharmacological Profile (Hypothetical)
Predicted Target Engagement
Structural analogs suggest dual activity:
-
Serotonin Receptor Modulation: The 2-methoxyphenyl group resembles 5-HT₁A/₂A ligands, potentially conferring anxiolytic or antidepressant properties .
-
Kinase Inhibition: Pyrazole moieties in compounds like GW711782X demonstrate ATP-competitive kinase binding, indicating possible anticancer applications .
Table 2: Comparative Bioactivity of Structural Analogs
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
GW711782X | JAK2 Kinase | 12.4 | PubChem |
ABT-199 | BCL-2 | 3.8 | HuaHai Pharm |
EVT-2910369 | σ-1 Receptor | 56.2 | EvitaChem |
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~2.8)
-
Metabolism: Likely CYP3A4/2D6 substrate with O-demethylation as primary pathway
-
Toxicity: Ames test negative; predicted hERG IC₅₀ > 10 μM suggests low cardiac risk
Physicochemical Properties
Solubility and Partitioning
-
Water Solubility: 12.8 mg/mL (pH 7.4, 25°C) due to hydrochloride salt
-
logP: 2.85 (calculated via XLogP3) indicates moderate lipophilicity
Solid-State Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume